Ethyl 7-bromobenzo[b]thiophene-3-carboxylate
Description
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
ethyl 7-bromo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)8-6-15-10-7(8)4-3-5-9(10)12/h3-6H,2H2,1H3 |
InChI Key |
WEZSKTQMPFAEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromobenzo[b]thiophene-3-carboxylate typically involves the bromination of benzo[b]thiophene derivatives followed by esterification. One common method includes the bromination of benzo[b]thiophene-3-carboxylic acid using bromine in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes to enhance yield and efficiency .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Reaction Conditions and Yield :
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 7-bromobenzo[b]thiophene-3-carboxylate | LiOH, THF/H<sub>2</sub>O, RT | 7-Bromobenzo[b]thiophene-3-carboxylic acid | 90% |
This hydrolysis is typically monitored by TLC and purified via acid precipitation . The carboxylic acid product is a precursor for amide coupling reactions in drug discovery .
Suzuki-Miyaura Cross-Coupling
The bromine atom at position 7 participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl group introduction.
Example Reaction :
this compound reacts with phenylboronic acid under Suzuki conditions (Pd catalyst, base) to form ethyl 7-phenylbenzo[b]thiophene-3-carboxylate.
Optimized Conditions :
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Base: Na<sub>2</sub>CO<sub>3</sub>
-
Solvent: Toluene/EtOH/H<sub>2</sub>O (3:1:1)
-
Temperature: 90°C, 12 h
This reaction expands structural diversity for applications in materials and pharmaceuticals .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position.
Reaction with Amines :
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 6 h | Ethyl 7-(piperidin-1-yl)benzo[b]thiophene-3-carboxylate | 61% |
The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) displacement of bromide .
Reduction Reactions
The ester group can be reduced to a primary alcohol using agents like LiAlH<sub>4</sub> or DIBAL-H.
Example :
this compound → 7-Bromobenzo[b]thiophene-3-methanol
-
Conditions: LiAlH<sub>4</sub>, THF, 0°C → RT, 2 h
-
Yield: ~70% (analogous esters)
The alcohol derivative is a key intermediate for further functionalization (e.g., alkylation, oxidation).
Palladium-Catalyzed Carbonylation
Under CO pressure, the bromide is replaced by carbonyl groups to form esters or amides.
Reaction Table :
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PdI<sub>2</sub>/KI, MeOH, 40 atm CO-air, 80°C, 24 h | Methyl benzo[b]thiophene-3-carboxylate | 43–83% |
This method is scalable and compatible with diverse alcohols (e.g., ethanol, i-PrOH) .
Amide Coupling
The hydrolyzed carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., EDCI/DMAP).
Example :
7-Bromobenzo[b]thiophene-3-carboxylic acid + pyrrolidine → N-(pyrrolidin-1-yl)benzo[b]thiophene-3-carboxamide
This reaction is pivotal for synthesizing kinase inhibitors and other bioactive molecules .
Oxidative Functionalization
The thiophene ring undergoes oxidation to form sulfone derivatives, altering electronic properties.
Conditions :
-
Oxidizing agent: m-CPBA (3 equiv)
-
Solvent: CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12 h
-
Product: Ethyl 7-bromobenzo[b]thiophene-1,1-dioxide-3-carboxylate
Sulfone derivatives exhibit enhanced binding affinity in medicinal chemistry .
Grignard Reaction
The ester reacts with Grignard reagents (e.g., MeMgBr) to form ketones or tertiary alcohols.
Mechanism :
-
Nucleophilic attack at the carbonyl carbon.
-
Quenching with H<sub>2</sub>O yields the alcohol.
Scientific Research Applications
Synthesis of Ethyl 7-Bromobenzo[b]thiophene-3-carboxylate
The synthesis of this compound typically involves the bromination of benzo[b]thiophene derivatives followed by carboxylation reactions. Various methods have been developed to enhance yield and purity, including:
- Wittig Reaction : A common method that allows for the formation of the target compound through the reaction of phosphonium salts with carbonyl compounds .
- Esterification Techniques : Utilizing ethyl mercaptoacetate in the presence of triethylamine to facilitate the reaction under controlled conditions .
Biological Activities
This compound has shown promising biological activities, making it a candidate for pharmaceutical development. Key findings include:
- Anticancer Properties : Research indicates that derivatives of this compound exhibit apoptosis-inducing effects in cancer cells. For instance, studies have shown that modifications to the thiophene ring can enhance cytotoxicity against breast cancer cell lines .
- Positive Allosteric Modulation : The compound has been identified as a selective positive allosteric modulator for certain receptors, which may have implications in treating neurological disorders .
Applications in Medicinal Chemistry
The versatility of this compound extends to various therapeutic areas:
- Cancer Therapy : Its derivatives are being explored as potential agents for inducing apoptosis in cancer cells, particularly breast cancer .
- Neurological Applications : The compound's role as an allosteric modulator suggests potential applications in developing treatments for disorders such as anxiety and schizophrenia .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent. The study utilized both in vitro assays and animal models to assess efficacy and toxicity profiles, revealing significant improvements in survival rates among treated subjects compared to controls .
Mechanism of Action
The mechanism of action of ethyl 7-bromobenzo[b]thiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen-Substituted Derivatives
Ethyl 7-Bromobenzo[b]thiophene-2-Carboxylate
- Structure : Bromine at position 7, ester at position 2.
- Synthesis : Prepared via condensation of 3-bromo-2-fluorobenzaldehyde with ethyl mercaptoacetate in acetonitrile under basic conditions .
- Key Differences: The ester group’s position (2 vs. 3) alters electronic distribution and steric accessibility.
Ethyl 7-Chloro-3-Hydroxybenzo[b]thiophene-2-Carboxylate
Amino-Substituted Derivatives
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate
- Structure: Amino group at position 2, saturated cyclohexene ring (CAS: 4506-71-2).
- Applications : A key intermediate for apoptosis-inducing agents in breast cancer therapy. Derivatives exhibit IC₅₀ values < 10 µM against MCF-7 cells .
- Comparison: The amino group enables hydrogen bonding and participation in cyclization reactions (e.g., forming pyrimidinones) .
Ethyl 2-Acetamido-6-Bromo-7-(3-Hydroxy-2-Methylpropoxy)benzo[b]thiophene-3-Carboxylate
- Structure : Bromine at position 6, acetamido at position 2, and a hydroxypropoxy side chain (CAS: 678148-16-8) .
- Key Features :
- The hydroxypropoxy group enhances hydrophilicity, improving bioavailability.
- Bromine at position 6 (vs. 7 in the parent compound) may redirect reactivity in substitution reactions.
Functionalized and Spiro Derivatives
Spiro[Benzo[b]Thiophene-Benzofuran] Derivatives
- Example: Ethyl 7′-chloro-2-(2-cyanoacetamido)-4′,6′-dimethoxy-5-methyl-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carboxylate .
- Multiple substituents (cyanoacetamido, methoxy) diversify electronic properties and binding modes.
Comparative Data Table
Research Findings and Implications
- Reactivity : Bromine at position 7 in the parent compound facilitates Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions .
- Bioactivity: Amino-substituted analogs (e.g., tetrahydrobenzo[b]thiophenes) show potent anticancer activity, attributed to their ability to intercalate DNA or inhibit kinases .
- Structural Optimization: Hydroxy and amino groups improve solubility and target engagement, while halogen atoms (Br/Cl) balance reactivity and lipophilicity .
Biological Activity
Ethyl 7-bromobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a bromine atom at the 7th position and an ethyl ester group contributes to its unique chemical properties, making it a suitable candidate for various biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. A notable study demonstrated that related benzothiophene derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating strong growth inhibition .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.2 - 1.4 | Inhibition of tubulin polymerization |
| Compound B | HepG2 (Liver) | 0.31 - 11 | Induction of apoptosis |
| This compound | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, although specific data on its efficacy is still limited .
The mechanism of action for this compound is believed to involve interaction with key cellular targets. Studies indicate that compounds within this class may disrupt cell cycle progression and induce apoptosis in cancer cells through pathways involving:
- Inhibition of tubulin polymerization , leading to cell cycle arrest.
- Induction of apoptosis via mitochondrial pathways, as evidenced by increased markers of early and late apoptosis in treated cells .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of related compounds on a panel of human cancer cell lines, including MCF-7 and HepG2. The results indicated that these compounds could selectively inhibit cancer cell growth without affecting normal lymphocytes significantly, suggesting a potential therapeutic window .
- Enzyme Inhibition Potential : Research has also focused on the enzyme inhibition capabilities of benzothiophene derivatives, highlighting their role as potential inhibitors of key enzymes involved in tumor progression. This compound's structure may allow it to act similarly .
Q & A
Q. What are the standard synthetic routes for Ethyl 7-bromobenzo[b]thiophene-3-carboxylate?
The compound is typically synthesized via cyclization reactions of ethyl 2-aminothiophene-3-carboxylate derivatives. For example, bromination of the benzo[b]thiophene core can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Hydrolysis of the ester group (e.g., using NaOH in methanol under reflux) is a common step to generate carboxylic acid derivatives for further functionalization . Gewald-like reactions involving ethyl cyanoacetate, ketones, and sulfur are also employed to form the thiophene ring .
Q. How is the compound purified after synthesis?
Flash chromatography on silica gel with ethyl acetate/petroleum ether gradients (e.g., 2:8 v/v) is widely used for purification. Recrystallization from ethanol or methanol is recommended for obtaining high-purity crystalline products, as demonstrated in multiple syntheses of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .
Q. What analytical techniques are used for structural characterization?
- 1H-NMR and 13C-NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and ester/amide linkages .
- Mass spectrometry (ESI or EI) to verify molecular ion peaks and fragmentation patterns (e.g., [M+1]+ = 240.3 for ethyl 2-amino-6-methyl derivatives) .
- Melting point analysis to assess purity (e.g., 112–114°C for intermediates) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Bromination of benzo[b]thiophene derivatives often leads to positional isomerism. For instance, bromination of ethyl indole-3-carboxylate analogs yielded a mixture of 5- and 6-bromo derivatives due to competing electrophilic aromatic substitution pathways . To enhance regioselectivity, directing groups (e.g., electron-withdrawing esters) or Lewis acid catalysts can be employed to stabilize intermediates. X-ray crystallography is critical for unambiguous structural confirmation .
Q. What strategies optimize the compound’s bioactivity in anticancer studies?
Derivatization of the 2-amino group on the thiophene ring (e.g., acylation with chloroacetyl chloride or cyclization with ethyl isothiocyanate) enhances antiproliferative activity. For example, compound 4 in reduced MCF-7 breast cancer cell viability by 26.86% via apoptosis induction. Structure-activity relationship (SAR) studies suggest that bulky substituents (e.g., 2,6-difluorobenzyl) improve target binding .
Q. How are data contradictions resolved in spectroscopic analyses?
Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from dynamic effects or impurities. Techniques include:
- Variable-temperature NMR to identify conformational exchange.
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- High-resolution MS to distinguish isobaric species. For example, used X-ray crystallography to resolve ambiguities in thiourea derivatives .
Q. What in vitro and in vivo models are suitable for evaluating anticancer activity?
- In vitro : Cytotoxicity assays (e.g., MTT) against MCF-7 (breast) and HepG-2 (liver) cancer lines, with IC₅₀ values calculated from dose-response curves. Flow cytometry (Annexin V/PI staining) quantifies apoptosis .
- In vivo : Xenograft models (e.g., BALB/c mice) to assess tumor mass reduction. Compound 4 reduced solid tumors by 26.6% in vivo .
Q. How can computational methods aid in drug design for this compound?
- Molecular docking (e.g., targeting JAK2 kinase) to predict binding modes and affinity.
- Physicochemical property prediction (LogP, solubility) using tools like Molinspiration.
- Pharmacophore modeling to identify critical functional groups for activity .
Methodological Considerations
Q. What are the key steps in designing derivatives for structure-activity studies?
- Core modification : Introduce substituents (halogens, alkyl chains) at the 7-position to modulate steric/electronic effects.
- Ester/amide functionalization : Replace the ethyl ester with methyl or benzyl groups to alter metabolic stability.
- Hybridization : Fuse the thiophene ring with pyrimidine or oxazine moieties (via cyclization) to enhance DNA intercalation .
Q. How to troubleshoot low yields in cyclization reactions?
- Solvent optimization : Use polar aprotic solvents (DMF, DCM) to stabilize transition states.
- Catalyst screening : Employ bases (K₂CO₃) or Lewis acids (ZnCl₂) to accelerate ring closure.
- Temperature control : Reflux conditions (e.g., 112°C in toluene under N₂) improve reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
